molecular formula C24H27N5O2 B2395688 (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 946319-44-4

(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2395688
CAS RN: 946319-44-4
M. Wt: 417.513
InChI Key: IFBGLJUOIIUXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPM is a piperazine derivative that has been shown to have promising results in various biological studies.

Mechanism of Action

The exact mechanism of action of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells. In neurological research, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone in lab experiments is its potential therapeutic applications in cancer and neurological disorders. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the laboratory. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are affected by this compound. Another direction is to conduct more preclinical studies to evaluate the efficacy and safety of this compound in vivo. Additionally, there may be potential for developing this compound derivatives with improved solubility and bioavailability. Overall, this compound has shown promising results in scientific research and may have potential as a therapeutic agent in the future.

Synthesis Methods

The synthesis of (4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves the reaction of 4-(6-(p-tolylamino)pyridazin-3-yl)piperazine with 4-ethoxybenzoyl chloride in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified through column chromatography to obtain pure this compound.

Scientific Research Applications

(4-Ethoxyphenyl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. In neurological research, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-ethoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-3-31-21-10-6-19(7-11-21)24(30)29-16-14-28(15-17-29)23-13-12-22(26-27-23)25-20-8-4-18(2)5-9-20/h4-13H,3,14-17H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBGLJUOIIUXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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